Enhanced Lipophilicity (LogP) Relative to Unsubstituted and 5-Methyl Analogs
(5-ethoxy-1H-benzimidazol-2-yl)methanol exhibits a calculated LogP (XLogP3) of 1.4, which is 2.1-fold higher than the unsubstituted 1H-benzimidazole-2-methanol (LogP 0.67) and 1.4-fold higher than the 5-methyl analog (LogP 1.0) [1][2][3]. This indicates a significantly greater lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.4 (XLogP3) |
| Comparator Or Baseline | 1H-Benzimidazole-2-methanol (LogP 0.67); 5-methyl-1H-benzoimidazol-2-yl)methanol (LogP 1.0) |
| Quantified Difference | 2.1× increase vs. unsubstituted; 1.4× increase vs. 5-methyl |
| Conditions | Calculated values (XLogP3) from multiple sources. |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability and may influence oral absorption and blood-brain barrier penetration, making the ethoxy derivative a distinct candidate in lead optimization campaigns.
- [1] ChemSrc. 2-Hydroxymethylbenzimidazole (CAS 4856-97-7). Physicochemical Properties. Accessed April 2026. View Source
- [2] Molaid. (5-methyl-1H-benzoimidazol-2-yl)methanol (CAS 20034-02-0). Calculated Properties. Accessed April 2026. View Source
- [3] ChemBase. (5-ethoxy-1H-1,3-benzodiazol-2-yl)methanol (CAS 889961-14-2). XLogP3 Value. Accessed April 2026. View Source
